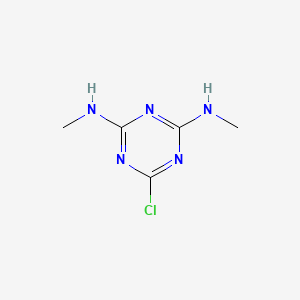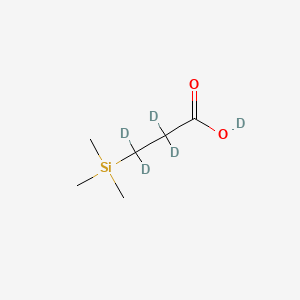
1,8-Difluoronaphthalene
Vue d'ensemble
Description
1,8-Difluoronaphthalene is an organic compound with the molecular formula C10H6F2. It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 8 positions are replaced by fluorine atoms. This compound is part of the broader class of polyfluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
The synthesis of 1,8-difluoronaphthalene typically involves the fluorination of naphthalene derivatives. One common method is the direct fluorination of naphthalene using elemental fluorine or other fluorinating agents under controlled conditions. Another approach involves the diazotization of 1,8-diaminonaphthalene followed by fluorination. Industrial production methods often employ catalysts such as aluminum chloride to facilitate the reaction and improve yield .
Analyse Des Réactions Chimiques
1,8-Difluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: The compound can be oxidized to form naphthoquinones or reduced to form dihydronaphthalenes.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form biaryl compounds. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
1,8-Difluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the study of aromaticity and fluorine chemistry.
Biology and Medicine: While not directly used in medicine, derivatives of this compound are explored for their potential biological activities, including as enzyme inhibitors and in drug design.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers. .
Mécanisme D'action
The mechanism by which 1,8-difluoronaphthalene exerts its effects is primarily through its interactions with other molecules via its fluorine atoms. The fluorine atoms can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and stability. These interactions are crucial in its role as a building block in chemical synthesis .
Comparaison Avec Des Composés Similaires
1,8-Difluoronaphthalene can be compared with other fluorinated naphthalenes, such as:
1,2,4,5,6,8-Hexafluoronaphthalene: This compound has six fluorine atoms and exhibits different reactivity and physical properties due to the higher degree of fluorination.
1,2,4,6,8-Pentafluoronaphthalene: With five fluorine atoms, it shows intermediate properties between hexafluoronaphthalene and difluoronaphthalene.
2-Fluoronaphthalene: This compound has only one fluorine atom, resulting in significantly different chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern, which influences its electronic properties and reactivity
Propriétés
IUPAC Name |
1,8-difluoronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCIOGYYWABYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478312 | |
| Record name | 1,8-Difluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30389-93-6 | |
| Record name | 1,8-Difluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4-Dichloro-alpha-(cyclopentylmethyl)-N-[(methylamino)carbonyl]-benzeneacetamide](/img/structure/B3065103.png)





![2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide](/img/structure/B3065153.png)



